LECITHIN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

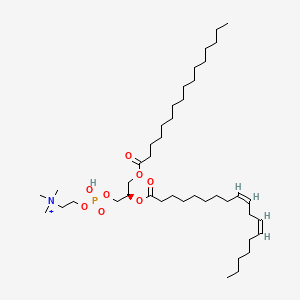

LECITHIN is a glycerophospholipid, which is a type of phospholipid that incorporates a glycerol backbone. This compound is characterized by the substitution of palmitic acid and linoleic acid at the sn-1 and sn-2 positions of the glycerol backbone, respectively . It is commonly found in cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: LECITHIN can be synthesized through a series of esterification reactions. The process typically involves the esterification of glycerol with palmitic acid and linoleic acid under controlled conditions. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the fatty acids into the glycerol backbone .

Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine often involves the use of bioreactors where microbial fermentation is employed to produce the necessary enzymes. The enzymes then catalyze the esterification reactions, resulting in the formation of the desired phospholipid .

Análisis De Reacciones Químicas

Types of Reactions: LECITHIN undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymatic hydrolysis is often performed using phospholipase A2 at physiological pH and temperature.

Major Products:

Aplicaciones Científicas De Investigación

Nutritional and Health Applications

Cardiovascular Health

Lecithin is recognized for its potential benefits in cardiovascular health. It aids in regulating cholesterol levels by reducing low-density lipoprotein (LDL) cholesterol and promoting high-density lipoprotein (HDL) synthesis. Studies indicate that diets enriched with this compound can enhance bile acid secretion, facilitating cholesterol solubilization and excretion .

Cognitive Enhancement

The choline content in this compound is essential for synthesizing acetylcholine, a neurotransmitter critical for memory and cognitive function. Research shows that this compound supplementation may improve cognitive performance and has potential therapeutic implications for neurodegenerative diseases .

Pharmaceutical Applications

Drug Delivery Systems

this compound is extensively utilized in developing liposomal formulations for drug delivery. Liposomes formed from this compound exhibit high biocompatibility and flexibility in encapsulating various therapeutic agents. They enhance drug solubility, stability, and targeted delivery while minimizing side effects .

| Liposomal Formulation | Active Ingredient | Application |

|---|---|---|

| Ambisome® | Amphotericin B | Antifungal therapy |

| Doxil® | Doxorubicin | Cancer treatment |

| Onivyde® | Irinotecan | Pancreatic cancer therapy |

Cosmetic Applications

This compound's emulsifying properties are highly valued in the cosmetic industry. It is used to stabilize emulsions, enhance skin penetration of active ingredients, and improve product texture. For instance, products utilizing this compound can achieve controlled release of ingredients like argan oil, enhancing their effectiveness .

Industrial Applications

Food Industry

In food processing, this compound serves as an emulsifier, stabilizer, and antioxidant. It is commonly found in products such as margarine, chocolate, and baked goods. This compound helps improve texture and shelf life while facilitating the mixing of ingredients .

Paints and Coatings

this compound is employed as a dispersant in paints and coatings due to its ability to stabilize emulsions and enhance the uniform distribution of pigments .

Case Study 1: this compound in Neuroprotection

A study demonstrated that this compound-derived nanoliposomes significantly enhanced neuronal development in vitro by promoting neurite outgrowth and synaptic connectivity. This suggests potential applications for this compound in treating neurodegenerative conditions such as Alzheimer's disease .

Case Study 2: Targeted Cancer Therapy

Research on engineered nanoparticles coated with this compound showed improved cytotoxicity against breast cancer cells while minimizing systemic toxicity. The study highlighted how this compound-modified nanoparticles can effectively target tumor sites for drug delivery .

Mecanismo De Acción

The mechanism of action of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity . Additionally, its oxidized derivatives can act as signaling molecules, triggering various cellular responses .

Comparación Con Compuestos Similares

LECITHIN can be compared with other similar glycerophospholipids, such as:

1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine: Similar structure but contains oleic acid instead of linoleic acid.

1-Palmitoyl-2-arachidonoyl-glycero-3-phosphocholine: Contains arachidonic acid, which is involved in inflammatory responses.

Uniqueness: The unique combination of palmitic acid and linoleic acid in 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine provides distinct biophysical properties, such as specific melting temperatures and membrane fluidity characteristics .

Propiedades

Fórmula molecular |

C42H81NO8P+ |

|---|---|

Peso molecular |

759.1 g/mol |

Nombre IUPAC |

2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1 |

Clave InChI |

JLPULHDHAOZNQI-ZTIMHPMXSA-O |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Sinónimos |

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.